molecular formula C19H23NO6S B11167235 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine

Cat. No.: B11167235
M. Wt: 393.5 g/mol
InChI Key: YTSTYYQIWXCLLB-HNNXBMFYSA-N
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Description

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine is a synthetic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine typically involves the reaction of 2-oxo-4-propyl-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with L-methionine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine undergoes various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

    Substitution: The methionine side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation, thereby exerting its biological effects. The methionine side chain may also play a role in modulating the compound’s activity by interacting with cellular proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine stands out due to its unique combination of a chromene moiety and an L-methionine side chain. This structural feature imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .

Properties

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C19H23NO6S/c1-3-4-12-9-18(22)26-16-10-13(5-6-14(12)16)25-11-17(21)20-15(19(23)24)7-8-27-2/h5-6,9-10,15H,3-4,7-8,11H2,1-2H3,(H,20,21)(H,23,24)/t15-/m0/s1

InChI Key

YTSTYYQIWXCLLB-HNNXBMFYSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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